molecular formula C9H14N2O2 B12918874 2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one CAS No. 61456-90-4

2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B12918874
CAS No.: 61456-90-4
M. Wt: 182.22 g/mol
InChI Key: GWJMJOIQZBCWJH-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a hydroxyl group at the 6-position and a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 2-position of the pyrimidine ring. Pyrimidinones are heterocyclic compounds of significant pharmacological interest due to their structural similarity to nucleic acid bases and their presence in bioactive molecules, antibiotics, and drugs .

Properties

CAS No.

61456-90-4

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)5-6-10-7(12)4-8(13)11-6/h4H,5H2,1-3H3,(H2,10,11,12,13)

InChI Key

GWJMJOIQZBCWJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC(=CC(=O)N1)O

Origin of Product

United States

Biological Activity

2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one, also known by its CAS number 61456-90-4, is a pyrimidine derivative with significant potential in various biological applications. This compound has garnered attention for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral activities.

  • Molecular Formula : C9H14N2O2
  • Molecular Weight : 182.22 g/mol
  • Density : Typically around 1.0 g/cm³
  • Boiling Point : Approximately 540 °C
  • Melting Point : >300 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study demonstrated that compounds similar to this pyrimidine exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

Cell Line IC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly its ability to inhibit the maturation of viral particles. Research indicates that it can prevent the assembly of viral proteins into new virions, positioning it as a candidate for developing antiviral therapies .

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, this pyrimidine derivative has shown promise in reducing nitric oxide (NO) production in immune-activated macrophages. This effect suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Study :
    • In a comparative analysis of various pyrimidine derivatives, this compound was found to significantly inhibit cell proliferation in cancer cell lines with a mechanism likely involving apoptosis induction .
  • Antiviral Mechanism :
    • A study focused on the mechanism of action revealed that this compound could disrupt viral replication processes by interfering with protein synthesis necessary for new virion formation .
  • Inflammation Study :
    • Research conducted on the effects of this compound on macrophages indicated a dose-dependent reduction in NO production, highlighting its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Research has indicated that 2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one exhibits antiviral properties. Studies have shown its effectiveness against various viral strains, making it a candidate for further investigation as an antiviral agent. Its mechanism of action may involve the inhibition of viral replication through interference with viral enzymes or replication processes.

2. Anticancer Properties
The compound has been studied for its potential anticancer effects. Preliminary findings suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression. Specific pathways affected include those associated with tumor growth and metastasis.

3. Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor in biochemical assays. It can interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders or conditions characterized by enzyme overactivity.

Biochemical Research Applications

1. Biochemical Assays
Due to its ability to interact with biological macromolecules, this compound is utilized in various biochemical assays to study enzyme kinetics and inhibition mechanisms. Its structural features allow it to serve as a useful probe in understanding enzyme-substrate interactions.

2. Molecular Targeting
The compound's hydroxyl group can form hydrogen bonds with target proteins, enhancing its specificity and binding affinity. This characteristic makes it valuable in drug design and development, particularly for targeting specific receptors or enzymes involved in disease processes.

Industrial Applications

1. Pharmaceutical Development
In the pharmaceutical industry, this compound can be employed as a building block for synthesizing more complex molecules with therapeutic potential. Its unique structure allows for modifications that can enhance efficacy or reduce side effects.

2. Specialty Chemicals
The compound's properties make it suitable for developing specialty chemicals used in various industrial applications, including agrochemicals and materials science.

Case Studies

Study Focus Findings
Study 1Antiviral ActivityDemonstrated significant inhibition of viral replication in vitro against influenza virus strains.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines; potential pathways include caspase activation and mitochondrial dysfunction.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of dihydrofolate reductase, essential for DNA synthesis; implications for cancer therapy explored.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Basicity

The 2-position substituent plays a critical role in modulating the electronic and steric properties of pyrimidinones. compares the basicity of 6-hydroxypyrimidin-4(3H)-one derivatives with varying 2-alkyl groups (methyl, ethyl, isopropyl). Key findings include:

  • Electron-donating alkyl groups (e.g., methyl, ethyl) increase basicity by stabilizing the protonated form via inductive effects.
  • Steric hindrance from bulkier groups (e.g., isopropyl) reduces solvation efficiency, slightly lowering basicity compared to smaller substituents.

The 2,2-dimethylpropyl group in the target compound introduces greater steric bulk than the analogues in , which may further reduce solubility in polar solvents while enhancing lipophilicity.

Table 1: Structural Comparison of Selected Pyrimidinones

Compound Name 2-Substituent Molecular Formula Molecular Weight (g/mol)
2-(2,2-Dimethylpropyl)-6-hydroxypyrimidin-4(3H)-one 2,2-Dimethylpropyl C₉H₁₄N₂O₂ 182.22
6-Hydroxy-2-methylpyrimidin-4(3H)-one Methyl C₅H₆N₂O₂ 126.11
6-Hydroxy-2-ethylpyrimidin-4(3H)-one Ethyl C₆H₈N₂O₂ 140.14
6-Hydroxy-2-isopropylpyrimidin-4(3H)-one Isopropyl C₇H₁₀N₂O₂ 154.17
6-Hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one Hydroxymethyl C₅H₆N₂O₃ 142.11

Physicochemical Properties

  • Basicity : The target compound’s pKa is expected to be lower than methyl- or ethyl-substituted analogues due to steric inhibition of solvation, as observed in .
  • Solubility : The neopentyl group reduces water solubility compared to smaller alkyl or polar substituents (e.g., hydroxymethyl in ).

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